molecular formula C19H15ClN4O2 B1610402 4-Acetoxy Alprazolam CAS No. 30896-67-4

4-Acetoxy Alprazolam

Cat. No.: B1610402
CAS No.: 30896-67-4
M. Wt: 366.8 g/mol
InChI Key: WDUQGVUFUFUTIF-UHFFFAOYSA-N
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Description

4-Acetoxy Alprazolam is a derivative of Alprazolam, a well-known benzodiazepine used primarily for its anxiolytic and sedative properties. This compound is characterized by the presence of an acetoxy group at the fourth position of the Alprazolam molecule. Benzodiazepines, including Alprazolam and its derivatives, are widely used in the treatment of anxiety disorders, panic disorders, and other conditions requiring sedation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy Alprazolam typically involves the acetylation of Alprazolam. The process begins with the preparation of Alprazolam, which is synthesized from 2-amino-5-chlorobenzophenone. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures are essential to maintain the efficacy and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy Alprazolam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-hydroxyalprazolam, which retains the pharmacological activity of the parent compound, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-Acetoxy Alprazolam has several scientific research applications:

Mechanism of Action

4-Acetoxy Alprazolam exerts its effects by binding to the gamma-aminobutyric acid type A (GABA_A) receptor in the central nervous system. This binding increases the receptor’s affinity for the inhibitory neurotransmitter gamma-aminobutyric acid, enhancing its inhibitory effects and leading to sedation, anxiolysis, and muscle relaxation. The compound’s mechanism of action is similar to that of Alprazolam, but the presence of the acetoxy group may influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy Alprazolam is unique due to the presence of the acetoxy group, which may alter its pharmacokinetic properties and potentially its pharmacological profile. This modification can influence the compound’s absorption, distribution, metabolism, and excretion, making it a valuable subject for research in drug development and pharmacology .

Properties

IUPAC Name

(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQGVUFUFUTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505045
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30896-67-4
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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